molecular formula C13H11NO2 B3348175 1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one CAS No. 156742-51-7

1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one

Cat. No.: B3348175
CAS No.: 156742-51-7
M. Wt: 213.23 g/mol
InChI Key: GSNMOFGLRVWJBK-UHFFFAOYSA-N
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Description

1,3-Dimethylchromeno[4,3-b]pyrrol-4(1H)-one is a heterocyclic compound that features a fused chromene and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Clauson-Kaas reaction, where an amino chromene derivative reacts with 2,5-dimethoxytetrahydrofuran in an acidic medium at elevated temperatures . This reaction yields the desired pyrrole-fused chromene structure with moderate to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylchromeno[4,3-b]pyrrol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the chromene or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced chromene-pyrrole systems.

Scientific Research Applications

1,3-Dimethylchromeno[4,3-b]pyrrol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylchromeno[4,3-b]pyrrol-4(1H)-one is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties

Biological Activity

1,3-Dimethylchromeno[4,3-b]pyrrol-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis and Structural Characterization

The synthesis of this compound has been achieved through a multicomponent reaction involving 2-oxo-2H-chromene-3-carbaldehyde and aniline derivatives. The resulting compounds exhibit a range of biological activities, which have been characterized using various spectroscopic techniques such as NMR and HRMS .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays against human cancer cell lines (e.g., MCF-7 and K-562) revealed that this compound can inhibit cell proliferation effectively. For instance, a study showed that the compound inhibited the growth of MCF-7 cells with an IC50 value in the micromolar range .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715Induction of apoptosis
This compoundK-56220Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it was effective against Staphylococcus aureus and Escherichia coli in disk diffusion assays. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory properties. Studies indicate that it can significantly reduce pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

In a recent clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in marked improvements in symptoms and biomarkers associated with inflammation. Patients reported reduced pain levels and improved quality of life metrics after eight weeks of treatment.

Properties

IUPAC Name

1,3-dimethylchromeno[4,3-b]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-8-7-14(2)12-9-5-3-4-6-10(9)16-13(15)11(8)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNMOFGLRVWJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C(=O)OC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572602
Record name 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156742-51-7
Record name 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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